Product packaging for 6-Methoxybenzo[d][1,3]dioxol-5-ol(Cat. No.:CAS No. 21505-18-0)

6-Methoxybenzo[d][1,3]dioxol-5-ol

Cat. No.: B15218075
CAS No.: 21505-18-0
M. Wt: 168.15 g/mol
InChI Key: YFVGAKMITMMATA-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d][1,3]dioxol-5-ol (CAS 21505-18-0) is a solid organic compound with a molecular weight of 168.15 g/mol and the molecular formula C₈H₈O₄ . This benzodioxole derivative features a phenolic hydroxyl group and a methoxy group on its aromatic ring, making it a valuable intermediate in synthetic and medicinal chemistry research . The benzodioxole core is a privileged structure in drug discovery, found in compounds with a range of pharmacological activities, including analgesic, anticonvulsant, and cytotoxic effects against human tumor cell lines . Specifically, this compound serves as a key synthetic precursor in the design of novel bioactive molecules. Research demonstrates its use in the synthesis of complex structures like brasiliamides, as well as novel 2-amino-3-(7-methoxybenzo[d][1,3]dioxol-5-yl)propanoic acid, a compound evaluated for its antioxidant properties and inhibitory activity on Horseradish Peroxidase (HRP) and cellular reactive oxygen species (ROS) production . Applications: This chemical is exclusively for research applications, including: use as a synthetic building block for novel pharmacologically active compounds, investigation of antioxidant and anti-radical activities in biochemical assays, and serving as a core intermediate in the synthesis of heterocyclic compounds for biological evaluation . Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B15218075 6-Methoxybenzo[d][1,3]dioxol-5-ol CAS No. 21505-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-10-6-3-8-7(2-5(6)9)11-4-12-8/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVGAKMITMMATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944115
Record name 6-Methoxy-2H-1,3-benzodioxol-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21505-18-0
Record name 6-Methoxy-1,3-benzodioxol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21505-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxol-5-ol, 6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021505180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-2H-1,3-benzodioxol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 6-Methoxybenzo[d]benchchem.comthegoodscentscompany.comdioxol-5-ol and its Analogs

The synthesis of 6-Methoxybenzo[d] thegoodscentscompany.comdioxol-5-ol and its analogs can be achieved through various multi-step strategies, often starting from readily available precursor compounds.

Multi-Step Synthesis Strategies from Precursor Compounds

A prevalent method for synthesizing 6-Methoxybenzo[d] thegoodscentscompany.comdioxol-5-ol involves the methoxylation of benzo[d] thegoodscentscompany.comdioxole derivatives. One common precursor is 3,4-methylenedioxyphenol, also known as sesamol (B190485). bldpharm.com The synthesis typically involves the reaction of sesamol with methanol (B129727) in the presence of an acid catalyst, often under reflux conditions.

Furthermore, multi-step synthetic routes have been developed for related complex molecules. For instance, the synthesis of certain benzisoxazole derivatives involves a sequence of reactions starting from 4-chlorobenzene-1,3-diol. nih.gov This multi-step process includes reactions such as cyclization, esterification, and reduction to yield key intermediates. nih.gov

Another example is the synthesis of the natural product (±)-oxomaritidine, which has been achieved through a continuous seven-step flow process. syrris.jp This innovative approach utilizes immobilized reagents and catalysts, demonstrating a modern paradigm for molecular assembly. syrris.jp

The synthesis of myristicin (B1677595) and elemicin, which are structurally related to 6-Methoxybenzo[d] thegoodscentscompany.comdioxol-5-ol, can be accomplished from eugenol (B1671780). mdma.ch This process involves a two-stage ortho-oxidation of eugenol to produce 5-hydroxy eugenol. Subsequent methylation yields elemicin, while methylenation results in myristicin. mdma.ch

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity is crucial in the synthesis of specifically substituted benzodioxole derivatives. For instance, the synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines, which are derivatives of ZSTK474, a potent PI3K inhibitor, requires a regioselective approach. nih.gov Traditional synthetic routes often lead to a mixture of regioisomers. However, a straightforward regioselective synthesis has been developed to access the desired 5- and 6-methoxy-substituted benzimidazole (B57391) derivatives. nih.gov

In the context of synthesizing analogs, such as (E)-1-(benzo[d] thegoodscentscompany.comdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one, regioselectivity is achieved through the use of preformed enolates. mdpi.com The preparation of the kinetic enolate of 4-(benzo[d] thegoodscentscompany.comdioxol-5-yl)butan-2-one is a key step to ensure the desired regioselective aldol (B89426) addition. mdpi.com

Stereoselectivity is also a critical consideration in the synthesis of chiral benzodioxole-containing molecules. The total synthesis of (S)-(+)-ovigerine, an aporphine (B1220529) alkaloid with a benzo[d] thegoodscentscompany.comdioxole structure, utilizes Noyori asymmetric hydrogenation to achieve excellent enantioselectivity. rsc.org

Application of Modern Catalytic Systems for Benzo[d]benchchem.comthegoodscentscompany.comdioxol-5-ol Derivatization

Modern catalytic systems play a significant role in the derivatization of the benzo[d] thegoodscentscompany.comdioxole scaffold. Gold(I)-catalyzed reactions have emerged as a powerful tool for the enantioselective synthesis of various heterocyclic compounds. nih.gov For instance, gold(I)-catalyzed hydroaminations and hydroalkoxylations of allenes with hydroxylamines and hydrazines provide rapid access to chiral vinyl isoxazolidines, oxazines, and pyrazolidines. nih.gov While chiral biarylphosphinegold(I) complexes are effective for nitrogen nucleophile additions, the addition of oxygen nucleophiles often requires the use of chiral anions. nih.gov

The synthesis of pyrimido[1,2-a] thegoodscentscompany.comresearchgate.nettriazin-6-ones involves a reaction of 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethylorthoacetate, which can lead to unexpected thermal rearrangements. sigmaaldrich.com

Functionalization and Derivatization of the 6-Methoxybenzo[d]benchchem.comthegoodscentscompany.comdioxol-5-ol Scaffold

The presence of both a hydroxyl and a methoxy (B1213986) group on the 6-Methoxybenzo[d] thegoodscentscompany.comdioxol-5-ol scaffold allows for a wide range of functionalization and derivatization reactions.

Modifications of the Hydroxyl Moiety of 6-Methoxybenzo[d]benchchem.comthegoodscentscompany.comdioxol-5-ol

The hydroxyl group of 6-Methoxybenzo[d] thegoodscentscompany.comdioxol-5-ol is a key site for chemical modifications. It can undergo oxidation to form a ketone or an aldehyde. This transformation opens up possibilities for further reactions and the introduction of new functional groups.

Transformations Involving the Methoxy Group on the Benzo[d]benchchem.comthegoodscentscompany.comdioxole Ring

The methoxy group on the benzo[d] thegoodscentscompany.comdioxole ring can also be a target for chemical transformations. It can be substituted with other functional groups through nucleophilic substitution reactions. Additionally, the compound can be reduced to remove the methoxy group, leading to a simpler phenolic structure.

The synthesis of various derivatives often involves modifications at different positions of the benzodioxole ring. For example, the synthesis of 1-(7-methoxybenzo[d] thegoodscentscompany.comdioxol-5-yl)-2-(methylamino)propan-1-one hydrochloride highlights the introduction of a functionalized side chain. nih.gov

Electrophilic and Nucleophilic Reactions of the Benzo[d]researchgate.netbenchchem.comdioxole Ring System

The reactivity of 6-Methoxybenzo[d] researchgate.netdioxol-5-ol is governed by the interplay of its constituent functional groups. The benzene (B151609) ring is activated towards electrophilic attack by the strong electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as the oxygen atoms of the dioxole ring. Conversely, the hydroxyl group provides a site for nucleophilic reactions, and the methoxy group can potentially act as a leaving group under certain conditions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The rate and regioselectivity of the reaction on 6-Methoxybenzo[d] researchgate.netdioxol-5-ol are dictated by the directing effects of the existing substituents. The hydroxyl and methoxy groups are powerful activating groups and are ortho, para-directors. The methylenedioxy group is also activating and directs to the available positions on the benzene ring.

In 6-Methoxybenzo[d] researchgate.netdioxol-5-ol, the position C7 is the only unsubstituted carbon on the aromatic ring. Therefore, electrophilic substitution is strongly directed to this position. The combined electron-donating power of the adjacent hydroxyl and the para-positioned methoxy group makes the C7 position highly nucleophilic.

Common electrophilic aromatic substitution reactions applicable to this system include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C7 position can be achieved using appropriate halogenating agents, often with a Lewis acid catalyst. For instance, bromination of the related compound 1,3-benzodioxole (B145889) is a known transformation. researchgate.net

Nitration: The introduction of a nitro group (-NO₂) at the C7 position can be accomplished using a mixture of nitric acid and sulfuric acid. This reaction proceeds via the formation of the nitronium ion (NO₂⁺) electrophile. uomustansiriyah.edu.iq The nitration of related benzodioxole derivatives, such as (6-Nitrobenzo[d] researchgate.netdioxol-5-yl)methanol, highlights the feasibility of this transformation within the ring system. sigmaaldrich.com

Formylation (Vilsmeier-Haack Reaction): This reaction introduces a formyl group (-CHO) onto the aromatic ring using a phosphoryl chloride/dimethylformamide (Vilsmeier reagent) mixture. For 6-Methoxybenzo[d] researchgate.netdioxol-5-ol, this would yield an aldehyde at the C7 position.

Mannich Reaction: This reaction involves the aminoalkylation of the active hydrogen at C7. The reaction typically uses formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group, proceeding through an electrophilic iminium ion intermediate. beilstein-journals.org

Table 1: Regiochemical Influence of Substituents on Electrophilic Aromatic Substitution for 6-Methoxybenzo[d] researchgate.netdioxol-5-ol

Substituent GroupPositionActivating/DeactivatingDirecting EffectTarget Position for Electrophilic Attack
Hydroxyl (-OH)C5Strongly Activatingortho, paraC4 (blocked), C6 (blocked)
Methoxy (-OCH₃)C6Strongly Activatingortho, paraC5 (blocked), C7
Dioxole (-O-CH₂-O-)C4, C5Activatingortho, paraC6 (blocked), C7

This table outlines the directing effects of the individual substituents. The cumulative effect strongly favors substitution at the C7 position.

Nucleophilic Reactions:

The primary sites for nucleophilic attack are the acidic proton of the hydroxyl group and the carbon of the methoxy group.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide ion. This anion is a potent nucleophile and can undergo various reactions, such as O-alkylation. The synthesis of 6-Methoxybenzo[d] researchgate.netdioxol-5-ol itself is an example, involving the methylation of the hydroxyl group of a precursor.

Substitution of the Methoxy Group: It is suggested that the methoxy group could be substituted by other functional groups through nucleophilic substitution reactions, although this would likely require harsh reaction conditions.

Reaction Mechanisms and Kinetic Studies Pertaining to 6-Methoxybenzo[d]researchgate.netbenchchem.comdioxol-5-ol Synthesis and Reactivity

Understanding the mechanisms and kinetics of reactions involving 6-Methoxybenzo[d] researchgate.netdioxol-5-ol is essential for optimizing synthetic procedures and predicting product outcomes.

Mechanism of Synthesis via O-Methylation:

A common route to synthesize 6-Methoxybenzo[d] researchgate.netdioxol-5-ol is through the selective O-methylation of a corresponding dihydroxy-precursor, such as benzo[d] researchgate.netdioxole-5,6-diol, or more commonly, through the methoxylation of sesamol. The mechanism for the O-methylation of phenols typically involves two key steps:

Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group to generate a highly nucleophilic phenoxide anion.

Nucleophilic Attack: The phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of a methylating agent (e.g., dimethyl sulfate, methyl iodide, or greener alternatives like dimethyl carbonate). This is an Sₙ2 reaction, resulting in the formation of the methyl ether and a salt byproduct.

The use of dimethyl carbonate (DMC) in the presence of a base like potassium carbonate and a phase-transfer catalyst represents a greener approach to this transformation. researchgate.net

Mechanism of Electrophilic Aromatic Substitution:

The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step process: msu.edu

Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. This is typically the slow, rate-determining step of the reaction. youtube.com For 6-Methoxybenzo[d] researchgate.netdioxol-5-ol, the positive charge in the arenium ion is delocalized across the ring and is significantly stabilized by the electron-donating hydroxyl and methoxy groups through resonance.

Deprotonation to Restore Aromaticity: A weak base removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. The electrons from the C-H bond move to reform the π-system, restoring the aromaticity of the ring and yielding the substituted product. This step is fast and exothermic. youtube.com

While specific kinetic data such as rate constants and activation energies for reactions involving 6-Methoxybenzo[d] researchgate.netdioxol-5-ol are not extensively documented in publicly available literature, general principles of physical organic chemistry allow for a qualitative understanding.

Reaction Kinetics:

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents on the benzene ring. The presence of multiple strong activating groups (-OH, -OCH₃, -O-CH₂-O-) on the 6-Methoxybenzo[d] researchgate.netdioxol-5-ol scaffold dramatically increases the rate of reaction compared to unsubstituted benzene. These groups enrich the electron density of the ring, making it more nucleophilic and stabilizing the transition state leading to the arenium ion. The first step, the formation of the arenium ion, is the rate-determining step, and its activation energy is significantly lowered by these electron-donating substituents. youtube.com

Thermodynamic Parameters:

While thermodynamic data for 6-Methoxybenzo[d] researchgate.netdioxol-5-ol is scarce, data for the related precursor, sesamol (1,3-Benzodioxol-5-ol), provides some insight into the energetics of the benzodioxole system.

Table 2: Selected Thermodynamic Data for Sesamol (1,3-Benzodioxol-5-ol)

Thermodynamic QuantityValueUnitsMethodReference
Enthalpy of Sublimation (ΔsubH°)92.2 ± 0.6kJ/molME nih.gov
Enthalpy of Fusion (ΔfusH)16.96kJ/mol nih.gov

Data compiled by the National Institute of Standards and Technology (NIST). nih.gov The enthalpy of sublimation provides information on the energy required to overcome intermolecular forces in the solid state.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Methoxybenzo[d]rsc.orgyoutube.comdioxol-5-ol

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise chemical environment and connectivity of each atom in 6-Methoxybenzo[d] rsc.orgyoutube.comdioxol-5-ol can be determined.

1D NMR (¹H, ¹³C) Data Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of 6-Methoxybenzo[d] rsc.orgyoutube.comdioxol-5-ol reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 6-Methoxybenzo[d] rsc.orgyoutube.comdioxol-5-ol gives rise to a distinct signal.

Table 1: ¹H NMR Data for 6-Methoxybenzo[d] rsc.orgyoutube.comdioxol-5-ol

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Data for 6-Methoxybenzo[d] rsc.orgyoutube.comdioxol-5-ol

Chemical Shift (ppm)Assignment
Data not available in search results

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Signal Assignment and Connectivity

To definitively assign the ¹H and ¹³C NMR signals and establish the connectivity between atoms, 2D NMR experiments are employed. epfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum reveal these scalar couplings, helping to piece together fragments of the molecule. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.chsdsu.edu This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment process. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for identifying long-range couplings between protons and carbons, typically over two or three bonds. epfl.chsdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule identified by COSY. epfl.ch

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.gov For 6-Methoxybenzo[d] rsc.orgyoutube.comdioxol-5-ol (C₈H₈O₄), the theoretical exact mass can be calculated. The experimentally determined mass from HRMS should match this theoretical value with a very low margin of error, typically in the parts-per-million (ppm) range. This high level of accuracy provides strong evidence for the molecular formula of the compound. nih.gov

Fragmentation Pathway Analysis and Structural Corroboration

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used to confirm its identity. The fragmentation of 6-Methoxybenzo[d] rsc.orgyoutube.comdioxol-5-ol would be expected to proceed through characteristic pathways, such as the loss of a methyl group (•CH₃) from the methoxy (B1213986) substituent or the cleavage of the dioxole ring. mdpi.com The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. americanpharmaceuticalreview.comnih.gov These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. horiba.com

The FTIR and Raman spectra of 6-Methoxybenzo[d] rsc.orgyoutube.comdioxol-5-ol will exhibit characteristic absorption bands or scattering peaks corresponding to the vibrations of its specific functional groups. These include:

O-H stretching: A broad band in the high-frequency region of the FTIR spectrum, characteristic of the hydroxyl group.

C-H stretching: Signals for both aromatic and aliphatic C-H bonds.

C=C stretching: Bands associated with the aromatic ring.

C-O stretching: Signals for the methoxy and dioxole ether linkages.

-O-CH₂-O- vibrations: Characteristic peaks for the methylenedioxy group.

The combination of these vibrational modes creates a unique "molecular fingerprint" for 6-Methoxybenzo[d] rsc.orgyoutube.comdioxol-5-ol, allowing for its identification and differentiation from other compounds. americanpharmaceuticalreview.com

Based on the information available, there is a significant lack of specific computational and theoretical chemistry studies focused solely on the compound 6-Methoxybenzo[d]dioxol-5-ol. Literature detailing Density Functional Theory (DFT) calculations, ab initio methods, molecular dynamics simulations, Frontier Molecular Orbital (FMO) analysis, or Molecular Electrostatic Potential (MEP) mapping for this particular molecule is not readily found in public databases or scholarly articles.

Therefore, a detailed article conforming to the requested structure and content inclusions cannot be generated at this time due to the absence of specific research findings on 6-Methoxybenzo[d]dioxol-5-ol.

To provide a comprehensive and scientifically accurate article as requested, dedicated computational studies would need to be performed on 6-Methoxybenzo[d]dioxol-5-ol. Such studies would involve:

Quantum Chemical Calculations: Utilizing methods like DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and analyze its electronic structure. High-accuracy ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could also be employed for more precise calculations of its properties.

Molecular Dynamics Simulations: Performing simulations to understand the behavior of the molecule over time, including its conformational changes and interactions with solvents or other molecules.

Analysis of Electronic Properties: Calculating and interpreting chemical reactivity descriptors. This would include analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity, and generating MEP maps to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Without such dedicated research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Computational and Theoretical Chemistry Studies

Analysis of Electronic Properties and Chemical Reactivity Descriptors

Fukui Functions and Local Reactivity Indices

Fukui functions are powerful tools in computational chemistry for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the conceptual density functional theory (DFT) and are based on the change in electron density at a specific point in the molecule as the total number of electrons is altered.

The local reactivity of 6-Methoxybenzo[d] nih.govdioxol-5-ol can be analyzed by calculating the Fukui functions (f(r)) for different atomic sites. The function f+(r) indicates the reactivity towards a nucleophilic attack (electron acceptance), f-(r) towards an electrophilic attack (electron donation), and f0(r) towards a radical attack.

Table 1: Illustrative Fukui Function Indices for Hypothetical Analysis of 6-Methoxybenzo[d] nih.govdioxol-5-ol

Atomic Sitef+(r) (Nucleophilic Attack)f-(r) (Electrophilic Attack)f0(r) (Radical Attack)
O (hydroxyl)HighLowModerate
C5LowHighModerate
C6ModerateModerateLow
O (methoxy)HighLowLow
O (dioxole)ModerateLowLow

Note: This table is illustrative and based on general principles of reactivity for phenolic and methoxy-substituted aromatic compounds. The values are qualitative predictions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Structural Features with Theoretical Chemical Parameters

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. These models are instrumental in drug discovery and materials science for predicting the properties of new, unsynthesized molecules, thereby saving time and resources. nih.gov

In the context of 6-Methoxybenzo[d] nih.govdioxol-5-ol, QSAR studies can be employed to correlate its structural features with various theoretical chemical parameters, such as electronic, steric, and hydrophobic properties. Quantum chemical calculations are often used to derive the descriptors for these models. researchgate.net For phenolic compounds, QSAR models have been successfully developed to predict their antioxidant properties.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known activities or properties is chosen. For instance, a set of benzodioxole derivatives with measured antioxidant activity.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, and quantum-chemical descriptors, are calculated for each molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While a specific QSAR model for 6-Methoxybenzo[d] nih.govdioxol-5-ol is not detailed in the provided search results, the methodology is broadly applicable. For example, a QSAR study on flavonoid derivatives used DFT calculations to obtain structural characteristics and then employed statistical methods to correlate these with antiradical properties.

Table 2: Examples of Theoretical Descriptors Used in QSAR Studies of Phenolic Compounds

Descriptor TypeExample DescriptorsInformation Provided
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Mulliken ChargesElectron-donating/accepting ability, polarity
Steric Molecular Volume, Surface Area, Molar RefractivitySize and shape of the molecule
Topological Connectivity Indices, Wiener IndexAtomic connectivity and branching
Thermodynamic Enthalpy of Formation, Gibbs Free EnergyStability of the molecule

Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient (RDG), Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure of molecules, their packing in crystals, and their interactions with biological targets. nih.gov Computational methods such as Reduced Density Gradient (RDG), Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to visualize and quantify these weak interactions.

Reduced Density Gradient (RDG) analysis is a particularly insightful method for visualizing weak non-covalent interactions. It is based on the electron density and its gradient. The RDG isosurfaces provide a 3D representation of interactions such as hydrogen bonds, van der Waals interactions, and steric clashes. mdpi.com The color-coding of these surfaces indicates the nature and strength of the interactions.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. chemrxiv.org By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (e.g., the Laplacian of the electron density and the electron density itself), QTAIM can characterize the nature of both covalent and non-covalent bonds. frontiersin.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that help to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. These methods provide a clear picture of the electronic structure of a molecule.

While specific NCI analyses for 6-Methoxybenzo[d] nih.govdioxol-5-ol were not found, studies on related benzodioxole derivatives have utilized these techniques. For example, the crystalline sponge method combined with X-ray analysis has been used to study π–π, CH–halogen, and CH–O interactions in 1,3-benzodioxole (B145889) derivatives. rsc.org A computational study on a different benzodioxole-containing compound used QTAIM to analyze intermolecular interaction energies and the nature of van der Waals interactions.

Table 3: Overview of Non-Covalent Interaction Analysis Methods

MethodPrincipleInformation Gained
Reduced Density Gradient (RDG) Based on electron density and its first derivative.Visualization of weak non-covalent interactions (H-bonds, van der Waals, steric clashes).
Quantum Theory of Atoms in Molecules (QTAIM) Topological analysis of the electron density.Characterization of bond types (covalent, ionic, H-bonds) and their strengths.
Electron Localization Function (ELF) Based on the conditional probability of finding an electron near another with the same spin.Visualization of electron localization in bonds and lone pairs.
Localized Orbital Locator (LOL) Measures the relative speed of electrons.Provides a clear picture of localized electronic domains.

Biosynthetic Investigations and Natural Product Context

Isolation and Characterization of 6-Methoxybenzo[d]acs.orgoup.comdioxol-5-ol or Related Benzodioxole Derivatives from Natural Sources

While 6-Methoxybenzo[d] acs.orgoup.comdioxol-5-ol itself is primarily known as a synthetic intermediate, the core benzodioxole structure is prevalent in numerous compounds isolated from natural sources. najah.edunih.gov These compounds are found across various plant families, particularly the Apiaceae and Piperaceae. The isolation and characterization of these derivatives have been instrumental in understanding the chemical ecology and potential applications of this class of molecules. nih.govfrontiersin.org

Several well-known natural products feature the 1,3-benzodioxole (B145889) moiety. For instance, safrole is a primary component of sassafras oil, while myristicin (B1677595) is found in nutmeg and parsley. nih.gov Dillapiole and apiol are characteristic constituents of dill and fennel. nih.gov These compounds share the common structural feature of the methylenedioxy group attached to a benzene (B151609) ring, with variations in the other substituents. The presence of these compounds in spices and herbs has made them a subject of interest for their chemical properties. nih.gov

Below is an interactive table detailing prominent benzodioxole derivatives found in nature.

Compound NameNatural Source(s)Chemical Structure
SafroleSassafras (Sassafras albidum), Camphor wood5-(2-propenyl)-1,3-benzodioxole
MyristicinNutmeg (Myristica fragrans), Mace, Parsley, Dill5-allyl-1-methoxy-2,3-methylenedioxybenzene
ApiolParsley (Petroselinum crispum), Celery1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene
DillapioleDill (Anethum graveolens), Fennel root4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole
IsosafroleYlang-ylang (Cananga odorata)1,2-methylenedioxy-4-propenylbenzene
SesaminSesame (Sesamum indicum)(+)-Sesamin

Proposed Biosynthetic Pathways of Methylenedioxybenzene and Methoxy-Hydroxyl Substituted Derivatives

The biosynthesis of the methylenedioxy bridge, the defining feature of benzodioxole derivatives, is a sophisticated enzymatic process. Research has shown that this crucial step is catalyzed by cytochrome P450-dependent monooxygenases. nih.govnih.govresearchgate.net These enzymes facilitate an intramolecular cyclization reaction.

The proposed pathway generally begins with a precursor molecule that has two adjacent hydroxyl groups (a catechol) or, more commonly, an adjacent hydroxyl and a methoxy (B1213986) group on the aromatic ring. The cytochrome P450 enzyme utilizes a source of oxygen and reducing equivalents (typically NADPH) to hydroxylate the methyl group of the methoxy moiety. This is followed by an intramolecular nucleophilic attack of the adjacent hydroxyl group, leading to the formation of the five-membered dioxole ring and the elimination of water.

For a compound like 6-methoxybenzo[d] acs.orgoup.comdioxol-5-ol, the biosynthetic precursor would logically be a benzene derivative with three adjacent functional groups: two hydroxyls and one methoxy group. The enzyme would then catalyze the ring closure between one of the hydroxyl groups and the adjacent methoxy group to form the characteristic methylenedioxy bridge.

Enzymatic Transformations and Precursors in Biosynthesis of 6-Methoxybenzo[d]acs.orgoup.comdioxol-5-ol Analogues

Specific enzymes responsible for methylenedioxy bridge formation have been identified and characterized in various plant species. These enzymes often belong to the CYP719 and CYP81Q families of cytochrome P450s. oup.comnih.govnih.gov Their study has provided molecular-level insights into the biosynthesis of complex natural products like lignans (B1203133) and alkaloids. acs.orgnih.gov

In the biosynthesis of lignans in sesame (Sesamum indicum), the enzyme CYP81Q1, a (+)-piperitol/(+)-sesamin synthase, catalyzes the formation of two sequential methylenedioxy bridges, converting (+)-pinoresinol to (+)-sesamin via the intermediate (+)-piperitol. nih.gov A related enzyme, CYP81Q3 from Sesamum alatum, demonstrates specificity by forming only a single methylenedioxy bridge on (+)-epipinoresinol to produce (+)-pluviatilol. oup.com

In the formation of alkaloids in the Mexican prickly poppy (Argemone mexicana), two distinct enzymes, CYP719A13 and CYP719A14, are involved in the formation of the two methylenedioxy bridges required for the synthesis of sanguinarine (B192314) and berberine (B55584) from precursors like (S)-scoulerine and (S)-cheilanthifoline. nih.govresearchgate.net Another study identified an Fe(II)/α-ketoglutaric acid (α-KG)-dependent dioxygenase, CTB9, as responsible for the formation of an unusual seven-membered methylenedioxy bridge in the biosynthesis of cercosporin. acs.org

The table below summarizes key enzymes and their roles in the biosynthesis of benzodioxole analogues.

EnzymeFamilySource OrganismSubstrate(s)Product(s)
CYP81Q1Cytochrome P450Sesamum indicum(+)-Pinoresinol, (+)-Piperitol(+)-Piperitol, (+)-Sesamin
CYP81Q3Cytochrome P450Sesamum alatum(+)-Epipinoresinol(+)-Pluviatilol
CYP719A13Cytochrome P450Argemone mexicana(S)-Cheilanthifoline(S)-Stylopine
CYP719A14Cytochrome P450Argemone mexicana(S)-Scoulerine(S)-Cheilanthifoline
CTB9Fe(II)/α-KG-dependent dioxygenaseCercospora sp.Pre-cercosporinCercosporin

Based on these findings, the biosynthesis of 6-methoxybenzo[d] acs.orgoup.comdioxol-5-ol would likely involve a specific cytochrome P450 enzyme acting on a precursor such as 3,4-dihydroxy-5-methoxybenzene or a related phenylpropanoid. This enzyme would selectively catalyze the formation of the methylenedioxy bridge from the 3-hydroxy and 4-methoxy groups, yielding the final product.

Mechanistic Studies of Biological Interactions at a Molecular and Cellular Level

Molecular Target Identification and Ligand-Target Binding Affinities of Benzodioxole Derivatives

The benzodioxole scaffold is a key structural feature in numerous compounds that exhibit significant biological activities. These activities are a direct result of their interaction with specific molecular targets. The hydroxyl and methoxy (B1213986) groups of these compounds are capable of forming hydrogen bonds and other non-covalent interactions with biological molecules, which in turn can modulate the activity of various enzymes and receptors.

Derivatives of 1,3-benzodioxole (B145889) have been identified as potent antagonists of P2X4 and P2X7 receptors, which are ligand-gated ion channels implicated in a variety of pathophysiological conditions including chronic pain, inflammation, and cancer. nih.gov For instance, certain N-carbamothioyl carboxamide derivatives of 1,3-benzodioxole have shown high potency and selectivity for human P2X4 (h-P2X4R) and P2X7 receptors (h-P2X7R). nih.gov Specifically, one derivative demonstrated significant inhibitory potential and selectivity for h-P2X4R with an IC₅₀ of 0.039 ± 0.07 μM, while another was a potent and selective antagonist for h-P2X7R with an IC₅₀ of 0.018 ± 0.06 μM. nih.gov These antagonists were found to act via a non-competitive, negative allosteric mechanism. nih.gov

Furthermore, other benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov The larger benzodioxole moiety, when compared to a simple phenyl group, has been suggested to contribute to better COX-2 selectivity. nih.gov Additionally, a novel series of C-5-substituted anilinoquinazolines featuring a benzodioxole ring has been shown to have high affinity and specificity for the tyrosine kinase domains of c-Src and Abl enzymes. nih.gov One such compound, AZD0530, inhibits these enzymes at low nanomolar concentrations. nih.gov

The versatility of the benzodioxole scaffold is further highlighted by its incorporation into ligands targeting other receptors. For example, a benzodioxole derivative, PD-155080, has been shown to be a potent antagonist of the human Endothelin A receptor with an IC₅₀ of 7.40 nM. bindingdb.org In the realm of ferroptosis inhibition, a small molecule screen identified a benzodioxol anilide as an effective inhibitor. chemrxiv.org Subsequent studies revealed that mitochondria are the primary site of action for these compounds. chemrxiv.org

Table 1: Binding Affinities of Benzodioxole Derivatives for Various Molecular Targets

Derivative Target Binding Affinity (IC₅₀) Reference
N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] nih.govdioxole-5-carboxamide h-P2X4R 0.039 ± 0.07 μM nih.gov
N-(quinolin-8-ylcarbamothioyl)benzo[d] nih.govdioxole-5-carboxamide h-P2X7R 0.018 ± 0.06 μM nih.gov
AZD0530 c-Src and Abl enzymes Low nanomolar concentrations nih.gov
PD-155080 Human Endothelin A receptor 7.40 nM bindingdb.org
Benzodioxole acetate (B1210297) with halogens COX-1 1.12–27.06 µM nih.gov
Acetic acid benzodioxole with halogens COX-1 4.25–33.7 µM nih.gov

Enzyme Kinetic Studies and Inhibition Mechanisms (e.g., Lactate Dehydrogenase (LDH), PAS Kinase (PASK) inhibition)

Lactate dehydrogenase (LDH) has emerged as a significant target in cancer therapy due to its role in the Warburg effect, where cancer cells favor aerobic glycolysis. nih.govresearchgate.net The inhibition of the LDHA isoform is considered a promising strategy for cancer treatment. nih.gov

Several studies have focused on developing 1,3-benzodioxole derivatives as LDH inhibitors. nih.govresearchgate.net In one such study, new 1,3-benzodioxole derivatives were synthesized and evaluated for their LDHA inhibitory activity. nih.gov Two compounds, possessing two aromatic rings and a -CF₃ moiety, exhibited selective LDHA inhibition with IC₅₀ values of 13.63 µM and 47.2 µM. nih.gov The more potent of these compounds was selective for LDHA over the LDHB isoform. nih.gov

The mechanism of inhibition by these small molecules often involves competing with the enzyme's substrate for binding to the active site. nih.gov The benzodioxole ring itself is a component of many natural compounds with diverse biological activities and has been identified as a key pharmacophore in the design of LDH inhibitors. researchgate.net For instance, stiripentol, an antiepileptic drug containing a benzodioxole moiety, is known to inhibit LDH. mdpi.com

Beyond LDH, benzodioxole derivatives have been investigated as inhibitors of other kinases. For example, a novel series of C-5-substituted anilinoquinazolines containing a benzodioxole ring were found to be potent and specific inhibitors of the tyrosine kinase domains of c-Src and Abl enzymes. nih.gov One compound from this series, AZD0530, demonstrated low nanomolar inhibition. nih.gov

Table 2: Inhibitory Activity of Benzodioxole Derivatives against Lactate Dehydrogenase

Compound Target IC₅₀ Reference
Compound 2 (1,3-benzodioxole derivative) LDHA 13.63 µM nih.gov
Compound 10 (1,3-benzodioxole derivative) LDHA 47.2 µM nih.gov

Interactions with Biological Macromolecules (e.g., DNA binding and cleavage mechanisms of related scaffolds)

The benzodioxole moiety plays a crucial role in the interaction of certain natural alkaloids with DNA structures, particularly G-quadruplexes. nih.gov Studies comparing the binding of alkaloids like coptisine (B600270) and chelerythrine (B190780) (which contain a benzodioxole group) to the human telomeric G-quadruplex with their counterparts berberine (B55584) and sanguinarine (B192314) (which have two methoxy groups instead) have shed light on the importance of this structural feature. nih.gov

Furthermore, metal complexes incorporating Schiff bases derived from benzothiazole (B30560) have been shown to interact with DNA. nih.gov These copper(II) complexes act as intercalators, binding to calf thymus DNA. nih.gov They also exhibit DNA cleavage activity, as demonstrated by gel electrophoresis with pBR322 DNA. nih.gov The Schiff bases in these complexes coordinate to the copper ion through azomethine nitrogen and phenolic oxygen atoms. nih.gov

Cellular Pathway Modulation Studies via in vitro Assays (e.g., specific receptor activation/inhibition, signal transduction modulation)

Benzodioxole derivatives have been shown to modulate various cellular signaling pathways, impacting cell survival, proliferation, and other functions. Flavonoids, a class of natural compounds that can include the benzodioxole motif, are known to modulate cell survival signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and protein kinase C (PKC) pathways. nih.gov These interactions can alter the phosphorylation state of target molecules and modulate gene expression. nih.gov

Specifically, derivatives of 1,3-benzodioxole have been developed as selective and potent antagonists of P2X4 and P2X7 receptors, which are involved in purinergic signaling. nih.gov Inhibition of these receptors can modulate cellular responses to ATP, affecting processes like inflammation and pain signaling. nih.gov

In the context of cancer, benzodioxole derivatives have been shown to overcome chemoresistance. nih.govresearchgate.net One such compound, 3-(Benzo[d] nih.govdioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, demonstrated the ability to inhibit angiogenesis by targeting VEGFR1 and also inhibited the P-glycoprotein efflux pump. nih.govresearchgate.net This dual action helps to enhance the efficacy of chemotherapeutic agents like doxorubicin. nih.gov The compound was also found to inhibit VEGF-induced migration of human umbilical vein endothelial cells (HUVECs), further supporting its anti-angiogenic activity. nih.govresearchgate.net

Furthermore, a benzodioxole-containing compound, AZD0530, a dual-specific c-Src/Abl kinase inhibitor, has been shown to potently inhibit tumor growth in vivo. nih.gov Its mechanism involves the inhibition of key signaling kinases that are critical for cancer progression. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Ligand Design (focus on how structural modifications influence binding interactions)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzodioxole derivatives, SAR studies have provided valuable insights into the structural requirements for potent and selective interactions with their molecular targets.

In the development of P2X4 and P2X7 receptor antagonists, a series of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives were synthesized and evaluated. nih.gov The study revealed that specific substitutions on the phenyl ring of the carbamothioyl moiety significantly influenced potency and selectivity. nih.gov For instance, a 2-bromo-4-isopropylphenyl substitution led to high potency at the h-P2X4 receptor, while a quinolin-8-yl group conferred high potency and selectivity for the h-P2X7 receptor. nih.gov

Similarly, in the design of COX inhibitors, SAR studies on benzodioxole derivatives showed that the presence of the larger benzodioxole moiety, compared to a simple phenyl ring, resulted in improved COX-2 selectivity. nih.gov The nature and position of halogen substituents on an attached phenyl ring also played a role in the inhibitory activity against both COX-1 and COX-2. nih.gov

For inhibitors of tubulin polymerization, which bind at the colchicine/podophyllotoxin site, SAR studies on morpholino derivatives of 6-benzyl-1,3-benzodioxol-5-ol revealed the importance of methoxy substituents on the benzyl (B1604629) moiety. nih.gov The most potent compounds had methoxy groups at the 2' and 4' positions or at the 2', 4', and 6' positions. nih.gov Interestingly, the derivative with methoxy groups at the 3', 4', and 5' positions, which is structurally most similar to podophyllotoxin, was the least active, highlighting the subtle yet critical nature of substituent positioning. nih.gov

In the context of ferroptosis inhibitors, an SAR study of benzodioxol anilides demonstrated that modifications to the benzodioxol, aniline, and phenol (B47542) groups influenced their activity as radical trapping antioxidants. chemrxiv.org This led to the design of a more potent and broadly applicable chemical probe. chemrxiv.org

Analytical Methodologies and Detection Strategies

Chromatographic Separations for Compound Analysis and Purity Assessment

Chromatographic techniques are fundamental for separating 6-Methoxybenzo[d] nih.govsielc.comdioxol-5-ol from starting materials, byproducts, and other impurities. The choice of method depends on the sample matrix, the required resolution, and the analytical objective.

HPLC and its advanced counterpart, UPLC, are powerful techniques for the analysis of benzodioxole derivatives. These methods offer high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. lcms.cz UPLC, utilizing sub-2-µm particle columns, provides significantly faster analysis times and greater separation efficiency compared to traditional HPLC. lcms.czresearchgate.net

For a phenolic compound like 6-Methoxybenzo[d] nih.govsielc.comdioxol-5-ol, reversed-phase (RP) HPLC is the most common approach. Separation is typically achieved on a C18 column, where the compound is retained based on its hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes for the phenolic analyte. sielc.comnih.gov For instance, a method for the related compound safrole uses a simple mobile phase of acetonitrile and water with phosphoric acid. sielc.com UPLC methods, often developed by transferring and adapting existing HPLC methods, can significantly reduce run times while maintaining or improving resolution. researchgate.net The development of a UPLC-MS method for analyzing various psychoactive substances highlights the adaptability of this technique for complex mixtures. nih.gov

Table 1: Illustrative HPLC/UPLC Parameters for Related Benzodioxole Analysis

ParameterHPLC Method for Safrole Derivatives nih.govUPLC-MS/MS Method for Coumarin (B35378) and Safrole google.com
Column Reversed-phase C18ACQUITY UPLC BEH C18
Mobile Phase Acetonitrile/Water with gradientEthanol/Water solution
Detection FluorimetricTandem Mass Spectrometry (MS/MS)
Application Quantification of impuritiesRapid determination in complex matrices

This table provides examples of typical conditions used for related compounds, as specific methods for 6-Methoxybenzo[d] nih.govsielc.comdioxol-5-ol are not detailed in the provided sources. The development of a method for the target compound would likely start with similar parameters.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. For phenolic compounds such as 6-Methoxybenzo[d] nih.govsielc.comdioxol-5-ol, direct analysis by GC can be challenging due to the polar nature of the hydroxyl group, which can lead to peak tailing and potential degradation in the hot injector. To overcome this, chemical derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form. researchgate.net

A common derivatization strategy for phenols is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. researchgate.net The analysis of sesamol (B190485), a related compound, and its impurities has been effectively performed using both GC and LC methods. gigvvy.com For the analysis of myristicin (B1677595), another related benzodioxole, GC combined with solid-phase extraction (SPE) has been used for determination in various samples, including human serum. nih.govsigmaaldrich.com A typical GC method would employ a fused-silica capillary column, such as a ZB5-MS, with a temperature program to ensure adequate separation from other components. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Phenolic Compounds

ReagentAbbreviationTarget Functional GroupKey Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH2, -SHForms stable TMS derivatives; volatile by-products.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -COOH, -NH2, -SHHighly reactive; produces volatile by-products.
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFA-OH, -COOH, -NH2, -SHForms stable t-BDMS derivatives, which give characteristic mass spectra.

Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic chemistry for its simplicity, speed, and low cost. It is primarily used for the qualitative monitoring of reaction progress, identifying the presence of starting materials, intermediates, and products in a reaction mixture. researchgate.netnih.gov For the synthesis of 6-Methoxybenzo[d] nih.govsielc.comdioxol-5-ol or its derivatives, TLC would be used to determine the reaction endpoint by observing the disappearance of the starting material spot and the appearance of the product spot. nih.gov

The separation is achieved on a stationary phase, typically silica (B1680970) gel coated on a plate, with a mobile phase (eluent) chosen based on the polarity of the compounds to be separated. By comparing the retention factor (Rf) values of the spots to those of known standards, a preliminary identification can be made. Although primarily qualitative, TLC can also be used for initial purity assessment of the isolated product. researchgate.net

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful combination of separation and identification capabilities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the definitive methods for the identification and quantification of 6-Methoxybenzo[d] nih.govsielc.comdioxol-5-ol, especially at trace levels or in complex biological matrices. researchgate.netnih.gov

LC-MS/MS combines the superior separation power of UPLC or HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net This technique is particularly valuable for pharmacokinetic studies, where it can be used to measure the concentration of the parent drug and its metabolites in biological fluids like plasma. nih.govnih.gov The use of Multiple Reaction Monitoring (MRM) mode allows for highly selective quantification, minimizing interference from the sample matrix. researchgate.net A patent for the analysis of coumarin and safrole describes a UPLC-MS/MS method that uses an isotope dilution internal standard for accurate quantification. google.com

GC-MS is equally powerful, especially for volatile compounds or those that can be derivatized. researchgate.netgoogle.com After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique "fingerprint" that can be used for unambiguous identification by comparison to a spectral library. gigvvy.com GC-MS has been successfully used for the determination of myristicin in plant material and even for identifying its residues after extraction. researchgate.net It is also a key platform for metabolomics analysis, which could be applied to study the metabolic profile of 6-Methoxybenzo[d] nih.govsielc.comdioxol-5-ol. google.com

Spectrophotometric and Electrochemical Detection Methods

Beyond standard chromatographic detectors, specific detection methods can be employed that exploit the chemical nature of 6-Methoxybenzo[d] nih.govsielc.comdioxol-5-ol.

Spectrophotometric methods, particularly UV-Vis spectroscopy, are based on the principle that molecules absorb light at specific wavelengths. The benzodioxole ring system, along with the phenolic hydroxyl and methoxy (B1213986) substituents, constitutes a chromophore that absorbs UV light. nih.govacs.org While a UV-Vis spectrum can be used for quantification and as a detection method in HPLC, its specificity is limited as many related aromatic compounds will have similar absorption profiles. researchgate.netnih.gov For example, the UV-Vis absorption spectrum of a chalcone (B49325) containing a benzodioxole moiety showed a major band in the visible region. nih.gov The absorbance of nitrophenols, which also contain electron-withdrawing and -donating groups on a benzene (B151609) ring, is highly dependent on pH. acs.org

Electrochemical detection offers a highly sensitive and selective alternative for electroactive compounds like phenols. The phenolic hydroxyl group of 6-Methoxybenzo[d] nih.govsielc.comdioxol-5-ol can be electrochemically oxidized at a suitable electrode surface. researchgate.net This oxidation generates a measurable current that is proportional to the compound's concentration. Studies on the related compound sesamol have shown that its electrochemical oxidation on a glassy carbon electrode involves the cleavage of the dioxol ring to form a 3-substituted 1,4-benzoquinone. researchgate.net This process involves a two-electron, two-proton transfer. sigmaaldrich.com This high sensitivity makes electrochemical detection particularly useful when coupled with HPLC for the analysis of trace amounts of phenolic compounds in various samples.

Sample Preparation Strategies and Matrix Effects in Complex Biological or Environmental Samples

The choice of sample preparation technique is paramount for the reliable analysis of 6-Methoxybenzo[d] nih.govdioxol-5-ol. The primary goals of sample preparation are to extract the analyte from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for detection by analytical instrumentation. nih.gov The complexity of biological fluids (e.g., blood, plasma, urine) and environmental samples (e.g., soil, water) often leads to significant matrix effects, which can suppress or enhance the analyte signal during analysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Sample Preparation Techniques

Several techniques can be employed for the extraction and cleanup of 6-Methoxybenzo[d] nih.govdioxol-5-ol from various matrices. The selection of the most appropriate method depends on the physicochemical properties of the analyte, the nature of the sample matrix, the required limit of detection, and the available instrumentation.

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a phenolic compound like 6-Methoxybenzo[d] nih.govdioxol-5-ol, the pH of the aqueous phase is a critical parameter. By adjusting the pH, the ionization state of the phenolic hydroxyl group can be controlled, thereby influencing its partitioning behavior.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE. It utilizes a solid sorbent packed in a cartridge or a well plate to selectively adsorb the analyte from the liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. For 6-Methoxybenzo[d] nih.govdioxol-5-ol, reversed-phase SPE (using C18 or polymeric sorbents) would be a suitable approach, where the compound is retained from an aqueous sample and then eluted with an organic solvent like methanol or acetonitrile.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity, particularly for the analysis of multiple residues in food and environmental samples. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using a mixture of salts and sorbents to remove interfering matrix components. This method could be adapted for the analysis of 6-Methoxybenzo[d] nih.govdioxol-5-ol in complex matrices like soil or plant material.

Technique Principle Typical Solvents/Sorbents for Phenolic Compounds Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids.Ethyl acetate (B1210297), Diethyl ether, Dichloromethane.Simple, low cost.Large solvent consumption, can be labor-intensive, formation of emulsions.
Solid-Phase Extraction (SPE) Selective adsorption onto a solid sorbent.Reversed-phase (C18, polymeric), Normal-phase (silica, alumina), Ion-exchange.High recovery, good cleanup, easily automated.Higher cost per sample, can be method development intensive.
QuEChERS Acetonitrile extraction followed by dispersive SPE cleanup.Acetonitrile, Magnesium sulfate, Primary secondary amine (PSA), C18.Fast, high throughput, low solvent usage.May not be suitable for all matrices, potential for matrix effects if not optimized.

Table 1: Overview of Sample Preparation Techniques for 6-Methoxybenzo[d] nih.govdioxol-5-ol. This table provides a summary of common sample preparation techniques that could be applied for the extraction of 6-Methoxybenzo[d] nih.govdioxol-5-ol from complex samples.

Matrix Effects in Analytical Detection

Matrix effects are a significant concern in quantitative analysis, especially when using LC-MS/MS. nih.gov These effects arise from co-eluting matrix components that can alter the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to either signal suppression or enhancement. nih.gov Phospholipids in plasma samples and humic acids in soil samples are common sources of matrix effects.

Strategies to Mitigate Matrix Effects:

Thorough Sample Cleanup: Effective removal of interfering matrix components during sample preparation is the first line of defense against matrix effects. Techniques like SPE and QuEChERS are designed for this purpose.

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from the bulk of the matrix components can significantly reduce matrix effects. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to compensate for the matrix effects as the standards and samples experience similar signal suppression or enhancement. nih.gov

Use of Internal Standards: An internal standard is a compound that is chemically similar to the analyte but isotopically labeled (e.g., containing deuterium (B1214612) or carbon-13). It is added to the sample at the beginning of the sample preparation process. Since the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, any signal variation due to matrix effects will affect both compounds proportionally, allowing for accurate quantification.

Mitigation Strategy Description Applicability
Thorough Sample Cleanup Employing effective extraction and cleanup methods like SPE or QuEChERS.Universally applicable and highly recommended.
Chromatographic Separation Optimizing LC conditions to resolve the analyte from interfering matrix components.Essential for all LC-based methods.
Matrix-Matched Calibration Preparing calibration standards in a blank matrix extract.Useful when a representative blank matrix is available. nih.gov
Isotope-Labeled Internal Standards Using a stable isotope-labeled analog of the analyte for quantification.The most robust method for correcting for matrix effects and extraction losses.

Table 2: Strategies to Mitigate Matrix Effects in the Analysis of 6-Methoxybenzo[d] nih.govdioxol-5-ol. This table outlines common approaches to minimize the impact of matrix effects on the quantitative analysis of the target compound.

Degradation and Environmental Transformation Pathways

Photolytic Degradation Studies of 6-Methoxybenzo[d]Current time information in Pittsburgh, PA, US.nih.govdioxol-5-ol

Direct photolysis and indirect photochemical reactions involving reactive species in the environment can contribute to the degradation of 6-Methoxybenzo[d] Current time information in Pittsburgh, PA, US.nih.govdioxol-5-ol. While specific studies on the photolytic degradation of this exact compound are not extensively documented, the photochemical behavior of related benzodioxole and phenolic compounds provides insights into its potential transformation pathways under the influence of light.

UV-Vis irradiation is expected to induce isomerization, oxidation, hydroxylation, hydrolysis, and elimination processes. nih.gov The benzodioxole ring system, in conjunction with the hydroxyl and methoxy (B1213986) substituents, influences the molecule's light-absorbing properties and its susceptibility to photochemical reactions. The degradation process likely involves the formation of various photoproducts, with the reaction rate and product distribution depending on factors such as the wavelength of light, the presence of photosensitizers, and the environmental matrix.

Table 1: Potential Photolytic Degradation Processes of 6-Methoxybenzo[d] Current time information in Pittsburgh, PA, US.nih.govdioxol-5-ol

Degradation ProcessDescriptionPotential Products
Isomerization Rearrangement of the molecular structure upon light absorption.Positional isomers
Oxidation Reaction with photochemically generated oxidants.Quinone-type structures
Hydroxylation Introduction of additional hydroxyl groups onto the aromatic ring.Dihydroxylated derivatives
Hydrolysis Cleavage of the dioxole ring.Catechol derivatives
Elimination Removal of substituent groups.Demethylated or demethoxylated products

Oxidative and Reductive Degradation Mechanisms

The oxidative degradation of 6-Methoxybenzo[d] Current time information in Pittsburgh, PA, US.nih.govdioxol-5-ol is a significant transformation pathway, largely influenced by its catechol-like structure. The presence of both a hydroxyl and a methoxy group on the benzene (B151609) ring makes it susceptible to oxidation.

Oxidation can occur through autoxidation in the presence of oxygen or be mediated by enzymes or chemical oxidants. nih.gov The initial step in the oxidation of the catechol moiety typically involves the formation of a semiquinone radical, which can be further oxidized to a highly reactive ortho-quinone. nih.gov These quinones are electrophilic and can undergo subsequent reactions, including polymerization and reactions with other nucleophiles present in the environment.

The methoxy group can also be a site of oxidative transformation. Studies on similar o-methoxyphenols have shown that oxidative demethylation can occur, leading to the formation of the corresponding catechol. rsc.org This process is often mediated by monooxygenase enzymes and involves the incorporation of an oxygen atom from dioxygen. rsc.org

Reductive degradation pathways are less commonly reported for this class of compounds under typical environmental conditions.

Table 2: Potential Oxidative Degradation Products and Influencing Factors

Degradation ProductFormation PathwayInfluencing Factors
Ortho-quinone derivative Oxidation of the catechol moiety.pH, presence of oxidants (e.g., O2, metal ions), enzymatic activity. nih.gov
Catechol derivative Oxidative demethylation of the methoxy group.Presence of monooxygenase enzymes, dioxygen. rsc.org
Polymeric materials Polymerization of reactive quinone intermediates.Concentration of the parent compound, presence of catalysts.
Reactive Oxygen Species (ROS) Byproducts of oxidation, such as superoxide (B77818) and hydrogen peroxide.Presence of oxygen, pH. nih.gov

Biotransformation Pathways and Microbial Degradation

Microbial degradation is a key process in the environmental breakdown of organic compounds, including 6-Methoxybenzo[d] Current time information in Pittsburgh, PA, US.nih.govdioxol-5-ol. While specific microbial degradation studies on this compound are limited, research on the biodegradation of related benzodioxole structures provides a model for its potential biotransformation.

Bacteria, particularly species from the genus Pseudomonas, have been shown to degrade benzodioxole compounds. nih.gov The initial step in the microbial degradation of the benzodioxole ring often involves the action of dioxygenase enzymes. These enzymes catalyze the dihydroxylation of the aromatic ring, leading to the formation of a cis-dihydrodiol. nih.gov This intermediate is often unstable and can undergo further enzymatic or spontaneous reactions, such as dehydration to form a catechol. nih.gov

Once the benzodioxole ring is opened and a catechol is formed, it can be further degraded through established metabolic pathways for aromatic compounds. These pathways typically involve ring cleavage by dioxygenases, followed by a series of reactions that ultimately lead to intermediates of central metabolism, such as succinate (B1194679) and acetyl-CoA, which can be utilized by the microorganism for growth and energy.

Table 3: Potential Microbial Degradation Pathway of 6-Methoxybenzo[d] Current time information in Pittsburgh, PA, US.nih.govdioxol-5-ol

StepEnzyme(s) InvolvedIntermediate/Product
1. Initial Attack Dioxygenasecis-Dihydrodiol derivative
2. Dehydration Dehydrogenase/SpontaneousCatechol derivative
3. Ring Cleavage Catechol 1,2-dioxygenase or Catechol 2,3-dioxygenaseMuconic acid or 2-hydroxymuconic semialdehyde derivatives
4. Further Metabolism Various enzymesIntermediates of central metabolism (e.g., succinate, acetyl-CoA)

Conclusions and Future Research Directions

Synthesis of Current Academic Understanding Regarding 6-Methoxybenzo[d]benchchem.comnih.govdioxol-5-ol

6-Methoxybenzo[d] nih.govdioxol-5-ol, a substituted benzodioxole, is a heterocyclic compound of significant academic interest due to its unique structural features and its role as a versatile chemical intermediate. The core structure consists of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring, further substituted with a hydroxyl group at the 5-position and a methoxy (B1213986) group at the 6-position. This arrangement of an electron-donating methoxy group and an acidic hydroxyl group on the aromatic ring dictates its reactivity and potential for further chemical modification.

The synthesis of this compound is most commonly achieved through the methoxylation of a related benzodioxole derivative. A typical laboratory-scale preparation involves the reaction of sesamol (B190485) (3,4-methylenedioxyphenol) with methanol (B129727), facilitated by an acid catalyst under reflux conditions. This method provides a direct route to the target molecule, leveraging the availability of sesamol as a starting material.

Chemically, 6-Methoxybenzo[d] nih.govdioxol-5-ol exhibits reactivity characteristic of both phenols and ethers. The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes, while the methoxy group can potentially be substituted via nucleophilic substitution reactions. Its structure makes it a valuable building block in organic synthesis for creating more complex aromatic compounds. The interplay between the hydroxyl and methoxy substituents allows it to participate in a variety of reactions, including multi-component reactions and coupling reactions, highlighting its utility as a scaffold in synthetic chemistry.

Emerging Research Opportunities and Unresolved Questions in Benzodioxole Chemistry

The benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active compounds, such as the anticancer agent podophyllotoxin. nih.gov While significant research has been conducted, several areas within benzodioxole chemistry remain ripe for exploration.

Emerging Opportunities:

Novel Synthetic Methodologies: The development of more efficient, sustainable, and regioselective methods for the synthesis of substituted benzodioxoles is a continuing goal. This includes exploring new catalytic systems, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce diverse functionalities onto the benzodioxole core. researchgate.net

Asymmetric Synthesis: Many biologically active benzodioxole-containing molecules are chiral. Therefore, the development of stereoselective syntheses to access specific enantiomers is a critical research avenue, potentially leading to compounds with improved efficacy and reduced side effects.

Structural Diversification: Research into modifying the 1,3-dioxole ring itself, such as through ring expansion or the incorporation of different atoms like sulfur, has shown promise in altering biological activity. nih.gov For instance, replacing the dioxole with an oxathiolone ring has been shown to improve anticancer selectivity. Further exploration of such heterocyclic fusions could yield novel chemical entities.

Unresolved Questions:

Mechanism of Action: While various biological activities have been reported for benzodioxole derivatives, the exact molecular targets and mechanisms of action are often not fully elucidated. Further research is required to understand how these compounds interact with biological systems at a molecular level.

Metabolic Stability: The 1,3-benzodioxole (B145889) ring can be metabolically labile. Investigating how substitutions, such as the inclusion of fluorine or deuterium (B1214612) atoms, affect metabolic stability and bioavailability is an important area for creating more robust molecules for various applications. nih.gov

Potential for Novel Chemical Applications of the 6-Methoxybenzo[d]benchchem.comnih.govdioxol-5-ol Scaffold in Chemical Biology and Material Science

The unique structure of the 6-Methoxybenzo[d] nih.govdioxol-5-ol scaffold presents intriguing possibilities in fields beyond traditional medicinal chemistry, specifically in chemical biology and material science.

Chemical Biology:

Fluorescent Probes and Sensors: The benzodioxole core, as part of a larger conjugated system, could be functionalized to create novel fluorescent probes. The inherent electron-donating nature of the methoxy and hydroxyl groups could be harnessed to design sensors that respond to specific analytes or changes in the microenvironment (e.g., pH, polarity) through modulation of their photophysical properties.

Bioconjugation and Labeling: The hydroxyl group provides a convenient handle for conjugation to biomolecules such as proteins or nucleic acids. This would allow the scaffold to be used as a tag for tracking biomolecules within cells or as a tool to study biological processes. Derivatization of the hydroxyl group could enable "click chemistry" reactions for efficient and specific labeling.

Enzyme Inhibitor Scaffolds: The benzodioxole moiety is known to interact with various enzymes. mdpi.com The 6-methoxy-5-ol substitution pattern offers a specific template for designing inhibitors. By using this scaffold as a starting point, libraries of compounds could be synthesized to screen for inhibition of enzymes implicated in disease, serving as tool compounds for basic research.

Material Science:

Monomers for Advanced Polymers: The phenolic hydroxyl group allows the molecule to act as a monomer in polymerization reactions. It could be incorporated into polyesters, polycarbonates, or epoxy resins. The rigid benzodioxole unit would likely impart desirable properties to the resulting polymer, such as high thermal stability, specific optical properties, or altered mechanical strength.

Organic Electronics: Substituted aromatic compounds are fundamental to organic electronics. The electron-rich nature of the 6-Methoxybenzo[d] nih.govdioxol-5-ol scaffold makes it a candidate for use as a building block for organic semiconductors, hole-transport materials in organic light-emitting diodes (OLEDs), or components in dye-sensitized solar cells after suitable modification.

Functional Surface Modifiers: The ability to tether the molecule to surfaces via its hydroxyl group makes it a candidate for modifying the properties of materials. For example, it could be grafted onto silica (B1680970) or metal oxide surfaces to alter their hydrophobicity, create specific binding sites, or introduce a UV-protective layer, given that many similar aromatic compounds absorb UV radiation.

Data Tables

Physicochemical Properties of 6-Methoxybenzo[d] nih.govdioxol-5-ol

PropertyValueSource
CAS Number 21505-18-0
Molecular Formula C₈H₈O₄ bldpharm.com
Molecular Weight 168.15 g/mol
InChI Key YFVGAKMITMMATA-UHFFFAOYSA-N
Physical Form Solid sigmaaldrich.com

Chemical Analogues and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Benzo[d] nih.govdioxol-5-ol (Sesamol)533-31-3C₇H₆O₃138.12
6-Methoxybenzo[d] nih.govdioxole-5-carbaldehyde7332-94-7C₉H₈O₄180.16
(6-Methoxybenzo[d] nih.govdioxol-5-yl)methanamine1250007-67-0C₉H₁₁NO₃181.19
6-Methoxybenzo[d] nih.govdioxol-5-amine69151-32-2C₈H₉NO₃167.16
Benzo[d] nih.govdioxol-5-ylmethanol495-76-1C₈H₈O₃152.15
Benzo[d] nih.govdioxol-5-ylmethanamine2620-50-0C₈H₉NO₂151.16

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.